(3I(2),5I(2),16I(2))-16-(Formyloxy)-3-[(O-I(2)-D-glucopyranosyl-(1a4)-O-3-O-acetyl-2,6-dideoxy-I(2)-D-ribo-hexopyranosyl-(1a4)-O-2,6-dideoxy-I(2)-D-ribo-hexopyranosyl-(1a4)-2,6-dideoxy-I(2)-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
Description
Structure
2D Structure
Properties
CAS No. |
20460-30-4 |
|---|---|
Molecular Formula |
C50H76O21 |
Molecular Weight |
1013.1 g/mol |
IUPAC Name |
[6-[6-[6-[[16-formyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C50H76O21/c1-22-44(69-38-16-32(55)45(23(2)64-38)70-39-17-33(66-25(4)53)46(24(3)65-39)71-47-43(59)42(58)41(57)35(19-51)68-47)31(54)15-37(63-22)67-28-9-11-48(5)27(14-28)7-8-30-29(48)10-12-49(6)40(26-13-36(56)61-20-26)34(62-21-52)18-50(30,49)60/h13,21-24,27-35,37-47,51,54-55,57-60H,7-12,14-20H2,1-6H3 |
InChI Key |
YMKWEJBJAVBYHU-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lanatoside E; 4-18-00-02468 (Beilstein Handbook Reference); |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Lanatoside E
Purification and Enrichment Strategies for Lanatoside (B1674450) E
Resin-Based Adsorption and Selective Desorption Processes
Resin-based adsorption is a widely used technique for the enrichment and isolation of cardiac glycosides, including those found in Digitalis species google.comgoogle.com. This method leverages the adsorptive properties of non-polar polymeric resins to capture cardiac glycosides from aqueous or aqueous-organic plant extracts.
Non-polar adsorber resins with large surface areas, such as Diaion® HP 20 SS and HP 21 SS, and Amberlite XAD resins (e.g., XAD-4, XAD-7, XAD-8), have been employed for this purpose google.comgoogle.comkoreascience.krjmb.or.kr. The process typically involves applying a crude plant extract, often after initial steps like fermentation, saponification, or defatting, to a column packed with the adsorber resin google.com. Cardiac glycosides are adsorbed onto the resin surface from the aqueous solution, while many polar impurities pass through.
Following the adsorption step, selective desorption is performed using water-solvent mixtures or pure organic solvents google.comgoogle.com. By varying the composition of the desorption solution, it is possible to selectively elute different cardiac glycosides or groups of glycosides based on their differing affinities for the resin and the solvent system google.comgoogle.com. This variation in solvent composition allows for a degree of separation during the desorption process itself. For instance, elution with increasing concentrations of organic solvents like methanol (B129727) or isopropanol (B130326) can separate glycosides based on their polarity google.comgoogle.com.
Research findings indicate that the choice of resin and the optimization of solvent composition during desorption are crucial for achieving effective enrichment and separation of cardiac glycosides from complex mixtures google.comgoogle.com. The differing adsorption abilities of various resin types can also be combined to enhance the separation process google.com.
Chromatographic Resolution for Lanatoside E Isolation
Chromatographic techniques are indispensable for the isolation and purification of Lanatoside E from plant extracts, allowing for the separation of closely related cardiac glycosides. Various chromatographic methods have been applied to the isolation of cardiac glycosides from Digitalis species.
Column chromatography on solid stationary phases such as silica (B1680970) gel is a common approach for separating components of plant extracts up.ac.zamdpi.com. Solvent systems, such as mixtures of dichloromethane (B109758) and methanol, are used as the mobile phase to elute compounds based on their polarity mdpi.com.
High-performance liquid chromatography (HPLC) is a powerful technique for the analytical and preparative separation of cardiac glycosides researchgate.netresearchgate.netnih.gov. Reversed-phase HPLC, utilizing columns packed with materials like octylsilyl bonded silica, is frequently employed researchgate.net. Mobile phases typically consist of mixtures of water with organic solvents such as acetonitrile (B52724) and methanol researchgate.netnih.gov. By optimizing the mobile phase composition and flow rate, effective separation of various Digitalis glycosides, including Lanatoside C and digoxin (B3395198), has been achieved researchgate.netnih.gov. This suggests that similar reversed-phase HPLC methods would be applicable for the isolation of Lanatoside E.
Thin-layer chromatography (TLC) is also utilized for the separation and identification of cardiac glycosides, providing a relatively rapid method for monitoring the separation process during isolation uni.eduijcrt.orgslideshare.net.
The application of these chromatographic methods, often in combination with initial extraction and adsorption steps, allows for the resolution of complex mixtures and the isolation of Lanatoside E in a purified form.
Summary of Isolation Methodologies (Illustrative Data based on general cardiac glycoside isolation principles):
| Method | Principle | Common Stationary Phase | Common Mobile Phase/Eluent | Application |
| Resin-Based Adsorption | Adsorption onto non-polar resin | Polymeric Adsorber Resins | Water-solvent mixtures (e.g., methanol, isopropanol) | Enrichment and initial separation |
| Column Chromatography | Partitioning between stationary and mobile phases | Silica Gel | Solvent mixtures (e.g., Dichloromethane/Methanol) | Separation of components based on polarity |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation | Reversed-phase (e.g., C18, C8) | Mixtures of water and organic solvents (e.g., Acetonitrile, Methanol) | High-purity isolation and analysis |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of stationary phase | Silica Gel | Solvent mixtures (e.g., Chloroform/Methanol/n-hexane) ijcrt.org | Monitoring separation, qualitative analysis |
Biosynthetic Pathways of Lanatoside E
Elucidation of the Lanatoside (B1674450) E Biosynthetic Route
The precise and complete biosynthetic route to Lanatoside E is still an area of active research, but significant progress has been made in understanding the initial steps and key intermediates involved in cardenolide biosynthesis in Digitalis species.
Role of Mevalonate (B85504) Pathway in Steroid Precursor Synthesis.
The mevalonate (MVA) pathway is a fundamental metabolic route in eukaryotic organisms, including plants, responsible for the synthesis of isoprenoids. These isoprenoid units are the building blocks for a vast array of compounds, including steroids. Studies involving the incorporation of radioactively labeled mevalonic acid into the steroid portion of cardenolides like digitoxin (B75463) suggest that the MVA pathway is the preferred route for the formation of the genin unit, the steroidal core of cardiac glycosides nih.gov. The MVA pathway is localized in the cytosol and involves enzymatic reactions starting from acetyl coenzyme A to produce isopentenyl diphosphate, the key five-carbon isoprenoid precursor researchgate.netethz.ch. Inhibition of enzymes in the mevalonate pathway, such as HMG-CoA reductase, has been shown to affect the production of related steroidal compounds, further supporting the pathway's involvement in the biosynthesis of the cardenolide steroid scaffold ahajournals.org.
Involvement of Cholesterol and Phytosterol Biosynthetic Pathways.
Cardenolides are proposed to arise from sterol precursors. While cholesterol has traditionally been considered the primary starting point for cardenolide biosynthesis, recent research suggests that phytosterols (B1254722) may also serve as substrates oup.comnih.govbiorxiv.org. Cholesterol is a minor sterol in plants, leading to some controversy regarding its sole role as the precursor nih.gov. Transcriptomic analyses in Digitalis lanata have identified genes involved in both cholesterol and phytosterol biosynthesis, including C24 sterol sidechain reductase 1 (SSR1), C4 sterol methyl oxidase 1 (SMO1), and C4 sterol methyl oxidase 3 (SMO3) oup.comnih.govbiorxiv.org. The expression levels of these genes have been observed to correlate with increases in cardenolide levels under certain conditions, suggesting a link between the biosynthesis of these sterols and cardenolide production oup.comnih.govbiorxiv.orgresearchgate.net. Phylogenetic analysis indicates that SSR1 is likely involved in the biosynthesis of both cholesterol and phytosterols, while SMO1 may be specific to phytosterol biosynthesis and SMO3 to cholesterol biosynthesis oup.comnih.govbiorxiv.org. The identification of a plant P450scc enzyme that converts both cholesterol and campesterol (B1663852) (a phytosterol) to pregnenolone (B344588) further supports the idea that cardenolide biosynthesis can start from both cholesterol and phytosterols biorxiv.orgresearchgate.netresearchgate.net.
Enzymatic Steps and Genetic Regulation in Lanatoside E Formation
The conversion of sterol precursors into the complex structure of Lanatoside E involves a series of enzymatic modifications and glycosylation steps. While the complete suite of enzymes is still being elucidated, several key players have been identified.
Identification and Characterization of Key Enzymes (e.g., P450scc, 3βHSD, P5βR).
The first committed step in the biosynthesis of cardenolides from sterols is the cleavage of the sterol side chain to form pregnenolone. This reaction is catalyzed by a cytochrome P450 sterol side chain cleaving enzyme (P450scc) nih.govbiorxiv.org. In Digitalis, a P450 enzyme belonging to the CYP87A family has been identified as the functional equivalent of mammalian P450scc, capable of converting cholesterol and campesterol to pregnenolone nih.govbiorxiv.orgresearchgate.netresearchgate.netmpg.de. This plant P450scc is distinct from its mammalian counterpart biorxiv.orgresearchgate.net.
Following the formation of pregnenolone, other enzymatic steps are involved in modifying the steroid core and adding sugar moieties. Two other enzymes that have been studied in the context of cardenolide biosynthesis in Digitalis are 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone-5β-reductase (P5βR) oup.comnih.govbiorxiv.orgcellmolbiol.orgthieme-connect.com. 3βHSD is involved in the conversion of pregnenolone to progesterone (B1679170) cellmolbiol.org. P5βR is thought to catalyze the reduction of progesterone to 5β-pregnane-3,20-dione, a crucial step in the formation of 5β-cardenolides researchgate.net. While 3βHSD expression has shown correlation with cardenolide increases under certain stress treatments, the expression of P5βR and a related enzyme, P5βR2, has not always correlated with cardenolide levels in experimental studies oup.comnih.govbiorxiv.orgthieme-connect.com. This suggests a complex regulatory network and potentially other unidentified enzymes involved in the pathway.
Transcriptomic and Proteomic Profiling of Biosynthetic Genes.
Transcriptomic and proteomic approaches have been employed to identify candidate genes and enzymes involved in cardenolide biosynthesis in Digitalis lanata. Analysis of the D. lanata transcriptome has led to the identification of genes involved in both sterol and cardenolide biosynthesis oup.comnih.govbiorxiv.orgnih.govresearchgate.netresearchgate.netfrontiersin.org. Differential transcriptomic analysis has been particularly useful in identifying potential P450scc candidates nih.govbiorxiv.orgresearchgate.net. Studies have shown that the expression levels of certain genes involved in sterol and cardenolide pathways can correlate with the accumulation of cardiac glycosides, especially under stress conditions nih.govoup.comnih.govbiorxiv.orgresearchgate.net. For example, the expression of genes like SSR1, SMO1, and SMO3 correlated well with cardenolide increases after treatment with 2,1,3-benzothiadiazole (B189464) (BTH) oup.comnih.govbiorxiv.orgresearchgate.net. While some known cardenolide biosynthetic genes like 3βHSD showed correlated expression with cardenolide levels under specific stresses, others like P5βR and P5βR2 did not consistently correlate oup.comnih.govbiorxiv.orgthieme-connect.com.
Transcriptome analysis has also provided insights into the potential involvement of alternative splicing in regulating genes in the cardiac glycoside biosynthetic pathway in Digitalis purpurea, a related species plos.org. This suggests post-transcriptional regulation may also play a role in controlling the biosynthesis of these compounds.
Structural Basis of Lanatoside E Biological Activity: Structure Activity Relationships
Stereochemical Determinants of Pharmacological Efficacy
Stereochemistry, which describes the three-dimensional arrangement of atoms within a molecule, is a critical factor influencing the biological activity of numerous compounds, including cardiac glycosides. uou.ac.inlongdom.orgnih.govslideshare.netsolubilityofthings.com Even subtle differences in spatial orientation can lead to significant variations in how a molecule interacts with its biological targets, thereby affecting its potency and efficacy. longdom.orgnih.govsolubilityofthings.com
Significance of Specific Hydroxyl Group Orientations (e.g., C-3, C-14)
Hydroxyl groups located at specific positions on the steroidal nucleus are also vital for the biological activity of cardiac glycosides. The hydroxyl group at the C-14 position, typically in a β-orientation, is a key structural feature. nuph.edu.uaiisc.ac.in While not always absolutely indispensable for activity, replacing the C-14 hydroxyl group with a hydrogen atom can result in a considerable loss of activity. iisc.ac.in The hydroxyl group at the C-3 position, to which the sugar moiety is attached, is equally crucial and is generally axially oriented with a β-configuration. nuph.edu.uaksu.edu.saiisc.ac.inamu.edu.az Inverting the configuration at either the C-3 or C-14 position can lead to a decrease in biological activity. ksu.edu.sa The presence and specific orientation of these hydroxyl groups contribute significantly to the steric requirements necessary for effective binding to the molecular target. nih.gov
Impact of Glycone Moiety Modifications on Activity
Effects of Acetylation on Biological Potency
Lanatoside (B1674450) E is an acetylated compound, containing an acetyl group. nih.govscribd.com Acetylation of the sugar moiety can influence the biological potency of cardiac glycosides. While detailed research specifically on the effect of acetylation on Lanatoside E's potency is not extensively available in the provided search results, studies on other cardiac glycosides suggest that modifications like acetylation can alter activity. For example, Lanatoside A and B are known acetyl derivatives of purpurea glycosides. scribd.com Research on other cardiac glycosides from Digitalis lanata indicated that acetylation of a hydroxyl group on the sugar moiety in a different compound led to reduced cytotoxic activity. researchgate.net This suggests that the presence and position of acetyl groups can modulate the biological effects, likely by altering the molecule's polarity and its interaction with its target.
Structure-Dependent Binding to Molecular Targets
The primary mechanism underlying the biological activity of cardiac glycosides, including Lanatoside E, involves their interaction with the Na+/K+-ATPase enzyme, a vital ion pump located in cell membranes. hampshire.eduphiladelphia.edu.jonih.govnih.gov This interaction is highly dependent on the specific structure of the cardiac glycoside. The unique stereochemistry of the steroidal nucleus, particularly the cis A/B and C/D ring fusions and the orientation of the hydroxyl groups at C-3 and C-14, is crucial for effective binding to the enzyme. nuph.edu.uahampshire.eduksu.edu.saiisc.ac.innih.gov The unsaturated lactone ring attached at the C-17 position is also essential for both activity and receptor binding. nuph.edu.uaphiladelphia.edu.jo The sugar moiety, while not directly involved in the primary binding interaction with Na+/K+-ATPase, influences the pharmacokinetic and pharmacodynamic properties, thereby affecting how the molecule is distributed and interacts with its target within a biological system. ijpsjournal.comencyclopedia.pubnuph.edu.ua Molecular docking studies of cardiac glycosides with Na+/K+-ATPase have demonstrated the importance of various structural features, including the saccharide chain, hydroxyl groups, and the lactone ring, in forming specific interactions like hydrogen bonds that contribute to the binding affinity. nih.gov
Molecular Docking and Computational Ligand-Target Interactions.
Molecular docking and computational methods play a crucial role in elucidating the potential mechanisms of action and structure-activity relationships of chemical compounds like Lanatoside E by predicting how they interact with biological targets at the molecular level. These in silico techniques simulate the binding of a small molecule ligand, such as Lanatoside E, to a receptor protein macromolecule, calculating binding energies to predict affinity and identifying key interaction sites, including hydrogen bonds. nih.govfrontiersin.orgnih.govtandfonline.com Binding energies less than 0 kcal/mol typically indicate a spontaneous and more stable combination. nih.govfrontiersin.org
Computational studies involving Lanatoside C, for instance, have utilized molecular docking to investigate its binding to various protein targets implicated in different biological processes. These studies have identified favorable binding interactions with proteins such as KDR, STAT3, ABCB1, CYP3A5, and CYP2B6, among others. nih.govfrontiersin.orgresearchgate.net Molecular docking analysis has provided evidence on the potential binding sites of Lanatoside C with various signaling proteins involved in pathways related to cell survival and death, including AKT, PI3K, mTOR, MAPK, Wnt, and JAK-STAT pathways. nih.govresearchgate.netbohrium.com The predicted binding energies and the formation of hydrogen bonds in these simulations help to understand the stability and specificity of the ligand-target complex. nih.govfrontiersin.orgnih.govtandfonline.com
Beyond direct docking simulations, computational approaches such as network pharmacology analysis are employed to predict potential targets and understand the mechanisms of action of compounds like cardiac glycosides within complex biological systems. nih.govfrontiersin.orgresearchgate.net This involves integrating data from various sources, including target gene datasets and protein-protein interaction networks, to identify key proteins and pathways potentially modulated by the compound. nih.govfrontiersin.org Such analyses, while demonstrated for Lanatoside C, represent a general framework applicable to investigating the potential biological activities and targets of Lanatoside E based on its structural properties and relationship to other cardiac glycosides.
The application of molecular docking and computational ligand-target interaction studies to Lanatoside E would involve similar methodologies: obtaining the 3D structure of Lanatoside E, identifying potential protein targets based on its known activities or structural similarity to other cardiac glycosides, performing docking simulations to predict binding poses and affinities, and analyzing the interaction profiles (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of its activity. nih.govfrontiersin.orgnih.govtandfonline.comnih.govresearchgate.net These computational insights, when combined with experimental data, contribute significantly to understanding the structure-activity relationships of Lanatoside E and its potential therapeutic applications. iss.ituou.ac.in
Molecular Mechanisms of Lanatoside E Action
Primary Interaction with Ion Transporters
Direct Inhibition of Na+/K+-ATPase and its Mechanistic Implications
The principal molecular target of Lanatoside (B1674450) E and other cardiac glycosides is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients. researchgate.net These compounds bind to a specific site on the α-subunit of the enzyme when it is in its phosphorylated, outward-facing conformation. nih.gov This binding stabilizes the enzyme in this state, preventing the dephosphorylation and conformational changes necessary to transport potassium ions (K+) into the cell and sodium ions (Na+) out.
The inhibition of the Na+/K+-ATPase pump disrupts the electrochemical gradient across the plasma membrane. nih.gov This interference with ion flux is the foundational event that leads to the broader cellular effects of the compound. nih.govnih.gov While the primary clinical application of this mechanism has been in cardiology, research has revealed that this interaction also serves as a starting point for the modulation of various signaling pathways involved in cell growth and proliferation. researchgate.netnih.gov
Table 1: Mechanistic Implications of Na+/K+-ATPase Inhibition by Cardiac Glycosides
| Mechanistic Step | Description | Consequence |
| Binding | Cardiac glycoside binds to the extracellular portion of the α-subunit of the Na+/K+-ATPase. | Enzyme is locked in a specific conformation. |
| Inhibition | The pump's ion-translocating cycle is arrested. | Active transport of Na+ out of the cell and K+ into the cell ceases. |
| Signal Transduction | The inhibited Na+/K+-ATPase can act as a signal transducer, activating other pathways. | Initiates signaling cascades independent of ion concentration changes. nih.gov |
Consequences for Intracellular Cation Homeostasis (Na+, K+, Ca2+ Levels)
The direct inhibition of the Na+/K+-ATPase pump by compounds like Lanatoside E leads to significant alterations in the intracellular concentrations of key cations. The immediate effect is an accumulation of intracellular sodium (Na+) and a depletion of intracellular potassium (K+). nih.govnih.gov
This rise in intracellular Na+ concentration alters the gradient for the sodium-calcium (Na+/Ca2+) exchanger (NCX). droracle.ai Under normal conditions, the NCX uses the strong electrochemical gradient of Na+ (low intracellular Na+) to extrude calcium (Ca2+) from the cell. droracle.ai When intracellular Na+ levels rise due to Na+/K+-ATPase inhibition, the driving force for this extrusion is reduced. droracle.ai Consequently, less Ca2+ is removed from the cell, leading to an increase in the intracellular Ca2+ concentration. nih.govdroracle.ai This elevation of intracellular calcium is a critical secondary consequence of pump inhibition.
Table 2: Effect of Na+/K+-ATPase Inhibition on Intracellular Cation Levels
| Cation | Change in Intracellular Concentration | Primary Reason |
| Sodium (Na+) | Increase | Reduced efflux due to direct pump inhibition. nih.gov |
| Potassium (K+) | Decrease | Reduced influx due to direct pump inhibition. nih.gov |
| Calcium (Ca2+) | Increase | Reduced efflux via the Na+/Ca2+ exchanger due to the elevated intracellular Na+ concentration. nih.govdroracle.ai |
Modulation of Cellular Signaling Pathways
Beyond its direct impact on ion homeostasis, the interaction of Lanatoside E with the Na+/K+-ATPase initiates a complex signaling network, affecting multiple downstream pathways crucial for cell survival, proliferation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Cascades: ERK1/2, JNK, p38MAPK, MAPK11, MAPK13
The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that convert extracellular stimuli into a wide range of cellular responses. mdpi.com Research on the closely related cardiac glycoside, Lanatoside C, has demonstrated significant modulation of these pathways.
ERK1/2: Studies have shown that Lanatoside C can suppress the phosphorylation, and thus the activation, of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in a concentration- and time-dependent manner in certain cancer cells. nih.gov This effect is noteworthy as other cardiac glycosides have been reported to induce ERK activation. nih.gov The inhibition of the ERK1/2 pathway can contribute to enhanced apoptosis. nih.gov
JNK and p38MAPK: In contrast to its effect on ERK1/2, Lanatoside C treatment has been observed to decrease the expression of p38MAPK without affecting the phosphorylation of c-Jun N-terminal kinase (JNK) or p38 in some cell lines. nih.govnih.gov However, other studies report that treatment can increase the phosphorylation of both JNK and p38 MAPK. jcancer.org
MAPK11 and MAPK13: In human prostate cancer cells, Lanatoside C has been shown to significantly downregulate the mRNA expression of MAPK11 and MAPK13, which are isoforms of p38 MAPK. nih.gov
Table 3: Research Findings on Lanatoside C and MAPK Pathway Modulation
| MAPK Family Member | Observed Effect | Cell Type/Model | Reference |
| ERK1/2 | Decreased phosphorylation (Inhibition) | Hep3B & HA22T (Hepatocellular Carcinoma) | nih.gov |
| JNK | No change in phosphorylation | Hep3B & HA22T (Hepatocellular Carcinoma) | nih.gov |
| p38MAPK | Downregulation of protein expression | MCF-7, A549, HepG2 (Cancer cell lines) | nih.gov |
| p38MAPK | No change in phosphorylation | Hep3B & HA22T (Hepatocellular Carcinoma) | nih.gov |
| MAPK11 | Downregulation of mRNA expression | PC-3 & DU145 (Prostate Cancer) | nih.gov |
| MAPK13 | Downregulation of mRNA expression | PC-3 (Prostate Cancer) | nih.gov |
Phosphoinositide 3-Kinase/AKT/Mammalian Target of Rapamycin (PI3K/AKT/mTOR) Axis
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. mdpi.com Dysregulation of this pathway is a common feature in many diseases. mdpi.com Studies have demonstrated that Lanatoside C is a potent inhibitor of this signaling axis. nih.govnih.gov
Treatment with Lanatoside C markedly reduces the phosphorylation of AKT and its downstream effector, the mammalian target of rapamycin (mTOR). nih.gov This inhibition extends to mTOR's own downstream targets, such as the p70S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). nih.gov The collective downregulation of the PI3K/AKT/mTOR pathway is a significant mechanism through which Lanatoside C can suppress cell survival and induce apoptosis. nih.govnih.gov
Wnt/β-catenin Signaling Regulation
The Wnt/β-catenin signaling pathway plays a crucial role in development and tissue homeostasis, and its aberrant activation is strongly linked to cancer. mdpi.commdpi.com Lanatoside C has been identified as an inhibitor of this pathway. nih.govnih.gov
In human gastric cancer cells, Lanatoside C was found to inhibit Wnt/β-catenin signaling, leading to a downregulation of its key downstream target, c-Myc. nih.gov Further studies in breast, lung, and liver cancer cells confirmed that Lanatoside C treatment leads to the downregulation of crucial proteins in this pathway, including Glycogen Synthase Kinase 3 alpha (GSK3α) and β-catenin itself. nih.gov The attenuation of this pathway disrupts the continuous self-renewal and growth signals that cancer cells often rely upon. mdpi.com
Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Pathway, particularly STAT3
Lanatoside C has been identified as an inhibitor of the Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) pathway, with a particular impact on STAT3. nih.govresearchgate.net In cholangiocarcinoma cells, Lanatoside C treatment leads to a significant reduction in the expression of STAT3. nih.gov This downregulation of STAT3 is associated with a cascade of events that promote apoptosis. Specifically, the inhibition of STAT3 results in decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, alongside an increased expression of the pro-apoptotic protein Bax. nih.gov This shift in the balance of apoptosis-regulating proteins activates caspase-3, a key executioner of programmed cell death. nih.gov
Further investigation in various cancer cell lines, including breast, lung, and liver cancer, has corroborated the inhibitory effect of Lanatoside C on the JAK-STAT pathway. researchgate.net The compound's ability to modulate STAT3 activity underscores a significant mechanism through which it exerts its anti-cancer effects. nih.gov
Table 1: Effect of Lanatoside C on the JAK/STAT3 Pathway and Apoptosis-Related Proteins
| Target Protein | Effect of Lanatoside C | Downstream Consequence | Cell Type |
|---|---|---|---|
| STAT3 | Downregulation of expression | Inhibition of pro-survival signaling | Cholangiocarcinoma, Breast, Lung, Liver Cancer |
| Bcl-2 | Decreased expression | Promotion of apoptosis | Cholangiocarcinoma |
| Bcl-xL | Decreased expression | Promotion of apoptosis | Cholangiocarcinoma |
| Bax | Increased expression | Promotion of apoptosis | Cholangiocarcinoma |
| Caspase-3 | Activation | Execution of apoptosis | Cholangiocarcinoma |
Src Kinase Activation and Downstream Signaling
Cardiac glycosides, including Lanatoside C, have been shown to induce the activation of Src, a non-receptor tyrosine kinase. nih.gov This activation is linked to the inhibition of Na+/K+-ATPase activity, a primary target of cardiac glycosides. nih.gov The activation of Src is an early event in the signaling cascade initiated by these compounds and is associated with an increase in the production of reactive oxygen species (ROS). nih.gov
The generation of ROS can act as a second messenger system, transmitting extracellular signals to intracellular compartments, including the mitochondria. nih.gov This increase in intracellular ROS can disrupt the integrity of mitochondria, leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway. nih.gov Therefore, the activation of Src by Lanatoside C appears to be a critical upstream event that connects Na+/K+-ATPase inhibition to downstream cellular responses, including oxidative stress and apoptosis. nih.gov The oncogenic activation of c-Src can, in turn, activate multiple downstream signaling pathways, including the PI3K-AKT, Ras-MAPK, and JAK-STAT3 pathways, which are crucial for cell proliferation, survival, and migration. mdpi.com
Tumor Necrosis Factor/Interleukin-17 (TNF/IL-17) Signaling Pathway
Lanatoside C has been found to modulate the Tumor Necrosis Factor/Interleukin-17 (TNF/IL-17) signaling pathway. nih.gov This pathway is a key component of the inflammatory tumor microenvironment, where pro-inflammatory cytokines such as TNF-α and IL-17 promote tumor growth, invasion, and resistance to apoptosis. nih.gov
In prostate cancer cells, Lanatoside C treatment has been shown to significantly upregulate the expression of genes such as FOS, TNFAIP3, NFKBIA, MMP3, CXCL8, CCL20, MYC, and PTGS2, while downregulating MAPK11 and IL1B. nih.gov This modulation of gene expression within the TNF/IL-17 pathway suggests that Lanatoside C can influence the inflammatory milieu of the tumor microenvironment. nih.gov By altering the expression of these key signaling molecules, Lanatoside C may disrupt the pro-tumorigenic feedback loop and restore immune surveillance. nih.gov
Nuclear Factor-kappa B (NF-κB) Regulation
The regulation of the Nuclear Factor-kappa B (NF-κB) pathway by cardiac glycosides, including Lanatoside C, appears to be complex, with some studies indicating inhibitory effects while others suggest activation.
Several cardiac glycosides have been shown to potently block the activation of the TNF-α/NF-κB signaling pathway. nih.govnih.gov The proposed mechanism for this inhibition is the blockade of the TNF-α-dependent binding of TNF receptor 1 (TNFR1) to the TNF receptor-associated death domain (TRADD). nih.govnih.gov This action prevents the recruitment of downstream signaling molecules necessary for NF-κB activation. nih.gov In line with this, some studies have demonstrated that cardiac glycosides can suppress the constitutive phosphorylation of key components in the NF-κB pathway, including IκB kinase (IKK) and the NF-κB p65 subunit. nih.gov Furthermore, treatment with Lanatoside C in prostate cancer cells has been shown to upregulate NFKBIA, the gene encoding for IκBα, which is an inhibitor of NF-κB. nih.gov
Conversely, one study investigating the effects of Lanatoside C on breast, lung, and liver cancer cells reported that the expression of NF-κB was highly expressed in treated cells. nih.gov This discrepancy could be attributable to several factors, including differences in the cell types studied, the specific experimental conditions, or the complexity of NF-κB signaling, which can have both pro- and anti-apoptotic roles depending on the cellular context. It is possible that the effect of Lanatoside C on NF-κB is cell-type specific or that the timing of the measurements captures different phases of a dynamic response.
Regulation of Hypoxia-Inducible Factor 1 (HIF-1)
Cardiac glycosides have been identified as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor that allows cells to adapt to low oxygen conditions and is often overexpressed in tumors. nih.govoup.com The inhibitory action of cardiac glycosides on HIF-1α is linked to the downregulation of Polo-like kinase 1 (Plk1), a protein involved in cell cycle progression. oup.com
The mechanism appears to involve both HIF-1α and NF-κB, as cardiac glycosides have been shown to reduce the protein levels of both transcription factors. oup.com This suggests that HIF-1α and NF-κB are critical targets through which cardiac glycosides exert their anti-cancer effects, leading to mitotic arrest and apoptosis. oup.com The inhibition of HIF-1α by these compounds can suppress the expression of a majority of hypoxia-induced genes, including those involved in angiogenesis, apoptosis, and cell proliferation. oncotarget.com
Impact on Fundamental Cellular Regulatory Processes
Induction of Programmed Cell Death Mechanisms
Lanatoside C is a potent inducer of programmed cell death, primarily through the mechanism of apoptosis. nih.govnih.gov This induction occurs through both caspase-dependent and caspase-independent pathways.
A key event in the pro-apoptotic activity of Lanatoside C is the induction of mitochondrial dysfunction. nih.gov Treatment with Lanatoside C leads to an increase in intracellular reactive oxygen species (ROS), which can damage mitochondria and lead to a decrease in the mitochondrial membrane potential. nih.gov This disruption of the mitochondrial integrity triggers the intrinsic apoptotic pathway.
The apoptotic cascade initiated by Lanatoside C involves the activation of key effector caspases, including caspase-3 and caspase-9. nih.gov As previously mentioned, the inhibition of the STAT3 pathway by Lanatoside C contributes to this by altering the expression of Bcl-2 family proteins, leading to the activation of the caspase cascade. nih.gov
In addition to classical apoptosis, Lanatoside C has also been observed to induce a caspase-independent form of cell death that displays necrotic morphology. This suggests that Lanatoside C can activate multiple pathways to ensure the elimination of cancer cells, potentially overcoming resistance to apoptosis that can develop in tumors.
Table 2: Research Findings on Lanatoside C-Induced Programmed Cell Death
| Cellular Process | Observation | Consequence |
|---|---|---|
| Apoptosis Induction | Induces both caspase-dependent and -independent apoptosis | Cell death |
| Mitochondrial Dysfunction | Increases intracellular ROS, decreases mitochondrial membrane potential | Activation of intrinsic apoptotic pathway |
| Caspase Activation | Activates caspase-3 and caspase-9 | Execution of apoptosis |
| Cell Death Morphology | Can induce necrotic morphology | Alternative cell death pathway |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Lanatoside E |
| Lanatoside C |
| Bcl-2 |
| Bcl-xL |
| Bax |
| Caspase-3 |
| Caspase-9 |
| STAT3 |
| Src |
| TNF-α |
| IL-17 |
| FOS |
| TNFAIP3 |
| NFKBIA |
| MMP3 |
| CXCL8 |
| CCL20 |
| MYC |
| PTGS2 |
| MAPK11 |
| IL1B |
| NF-κB |
| TRADD |
| IKK |
| HIF-1 |
| Plk1 |
Cell Cycle Progression Arrest
Lanatoside E can halt the proliferation of cells by inducing cell cycle arrest, primarily at the G2/M phase. mdpi.comnih.govresearchgate.netnih.gov This arrest prevents cells from entering mitosis and undergoing cell division. The mechanism behind this cell cycle arrest involves the modulation of key regulatory proteins, including cyclin-dependent kinases (CDKs). Studies have shown that Lanatoside C treatment leads to a significant downregulation of checkpoint kinases (CHK1 and CHK2) and cyclin-dependent kinases (CDK6 and Cyclin D1), which are often overexpressed in cancer cells. mdpi.com The arrest in the G2/M phase is a crucial prerequisite for paclitaxel-induced apoptosis, suggesting a similar role for Lanatoside E. nih.gov Some evidence also suggests that cardiac glycosides can block cells at the G0/G1 phase in a dose-dependent manner. nih.gov
Modulation of Reactive Oxygen Species Production and Mitochondrial Dynamics
Lanatoside E significantly impacts cellular redox homeostasis and mitochondrial function. frontiersin.orgresearchgate.net
Reactive Oxygen Species (ROS) Production:
Treatment with Lanatoside C has been shown to increase the intracellular levels of reactive oxygen species (ROS). frontiersin.org ROS, such as superoxide and hydrogen peroxide, are byproducts of normal mitochondrial metabolism but can cause cellular damage at high concentrations. nih.govnih.govresearchgate.net The elevated ROS levels induced by Lanatoside C disrupt the integrity of mitochondria, leading to a decrease in mitochondrial membrane potential and initiating the intrinsic apoptotic cascade. frontiersin.org
Mitochondrial Dynamics:
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their function. nih.govresearchgate.net Perturbations in this delicate balance can lead to pathological conditions. Lanatoside C has been observed to induce mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. frontiersin.orgresearchgate.net This disruption of mitochondrial function is a key factor in the induction of both apoptosis and autophagy. researchgate.net
Influence on DNA Damage Response and Repair Processes
Lanatoside E has been shown to interfere with the cellular response to DNA damage, a critical process for maintaining genomic integrity. nih.govnih.govresearchgate.net The DNA damage response (DDR) is a complex signaling network that senses and repairs DNA lesions. elifesciences.org In mammalian cells, double-strand breaks (DSBs) are primarily repaired through non-homologous end joining (NHEJ) and homologous recombination (HR). elifesciences.orgelsevierpure.com
Lanatoside C has been found to impair DNA damage repair, thereby increasing the sensitivity of cells to radiation. nih.govresearchgate.net Specifically, it has been shown to suppress the recruitment of the 53BP1 protein to sites of DNA damage. researchgate.net This impairment of the DNA damage response leads to an amplification of DNA damage, contributing to the cytotoxic effects of the compound. nih.gov The induction of DNA damage by Lanatoside C is a key trigger for the initiation of apoptosis. nih.govmdpi.comnih.gov
Regulation of Cellular Senescence-Associated Pathways
Lanatoside E has been identified as a senolytic compound, meaning it can selectively induce apoptosis in senescent cells. aginganddisease.orgnih.gov Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. aginganddisease.orgnih.gov Lanatoside C was found to depolarize and acidify senescent human umbilical vein endothelial cells (HUVECs), making them more susceptible to apoptosis. aginganddisease.orgnih.gov The senolytic activity of Lanatoside C was shown to be dependent on caspase activation, as it was inhibited by a pan-caspase inhibitor. aginganddisease.orgnih.gov
Preclinical Pharmacological Investigations: in Vitro and Animal Model Studies
Antineoplastic Potentials and Cellular Efficacy
Specific data regarding the antineoplastic potentials and cellular efficacy of Lanatoside (B1674450) E across various cancer cell lines (e.g., breast, lung, liver, prostate, cholangiocarcinoma, glioblastoma, colorectal) are not detailed in the provided search results. While cardiac glycosides, in general, have shown promise as potential anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis, the specific effects and potency of Lanatoside E on these cell lines are not presented. rsc.org
In Vitro Cytotoxic and Antiproliferative Activities across Cancer Cell Lines (e.g., breast, lung, liver, prostate, cholangiocarcinoma, glioblastoma, colorectal)
Information specifically on the in vitro cytotoxic and antiproliferative activities of Lanatoside E against the listed cancer cell lines is not available in the provided search results. Studies on related cardiac glycosides, such as Lanatoside C, have demonstrated cytotoxic effects and inhibition of proliferation in various cancer cell types, including breast (MCF-7), lung (A549), liver (HepG2), prostate (PC-3, DU145, LNCAP), cholangiocarcinoma (HuCCT-1, TFK-1), glioblastoma, and colorectal (HCT116, HT-29) cancer cells. frontiersin.orgjuniperpublishers.combohrium.comaginganddisease.orgnih.govmedchemexpress.comjuniperpublishers.comnih.gov However, these findings cannot be directly attributed to Lanatoside E.
Underlying Mechanisms of Anti-Cancer Action in Cellular Models
The underlying mechanisms of anti-cancer action specifically for Lanatoside E in cellular models are not described in the provided search results. Studies on other cardiac glycosides have indicated mechanisms such as Na+/K+-ATPase pump inhibition, induction of apoptosis (including caspase-dependent pathways), cell cycle arrest (often at the G2/M phase), disruption of mitochondrial function, modulation of signaling pathways (e.g., MAPK, Wnt/β-catenin, JAK-STAT, PI3K/AKT/mTOR, TNF/IL-17), and induction of ferroptosis. frontiersin.orgjuniperpublishers.combohrium.comaginganddisease.orgnih.govmedchemexpress.comjuniperpublishers.comnih.gov Without specific research on Lanatoside E, its precise mechanisms remain undetailed in these sources.
Synergistic Effects with Established Therapies (e.g., radiation, PD-1 inhibitors)
Information regarding the synergistic effects of Lanatoside E with established cancer therapies, such as radiation or PD-1 inhibitors, is not present in the provided search results. While research exists on the potential for cardiac glycosides or other compounds to enhance the effects of radiation therapy or immunotherapy like PD-1 inhibitors, specific studies involving Lanatoside E in such combinations are not detailed in these sources.
Antiviral Efficacy Studies
Specific studies evaluating the antiviral efficacy of Lanatoside E against a broad spectrum of viruses are not detailed in the provided search results. The antiviral properties of cardiac glycosides have been investigated, with findings often reported for compounds like Lanatoside C.
Proposed Mechanisms of Viral Replication Inhibition
The proposed mechanisms by which Lanatoside E might inhibit viral replication are not detailed in the provided search results. Research on the antiviral mechanisms of other cardiac glycosides suggests actions such as inhibiting viral entry, interfering with viral RNA splicing and translation, inhibiting viral DNA synthesis, and modulating host cell pathways like the Na+/K+-ATPase pump and NRF2 distribution. rsc.org Without specific studies on Lanatoside E, its particular mechanisms of viral replication inhibition remain undiscussed in these sources.
Immunomodulatory and Anti-Inflammatory Research
Modulation of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
Research indicates that cardiac glycosides, including Lanatoside C (a related compound), can influence the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). researcher.liferesearchgate.netnih.gov These cytokines are key mediators of inflammatory responses. researcher.lifemdpi.com Studies have shown that certain cardiac glycosides can inhibit LPS-induced pro-inflammatory cytokine expression in cell lines. researchgate.net For example, Lanatoside C has been reported to inhibit IL-1β-induced secretion of cytokines and chemokines in human brain endothelial cells. researchgate.netnih.gov The TNF/IL-17 signaling pathway, which involves pro-inflammatory cytokines like TNF-α, plays a role in the inflammatory tumor microenvironment and can promote tumor progression. nih.govmdpi.com Modulation of these pathways by compounds like Lanatoside C may contribute to their observed effects. nih.govmdpi.com
Impact on Regulatory T Cells (Tregs) and Antitumor Immunity
Regulatory T cells (Tregs) are a subset of T lymphocytes that play a critical role in suppressing immune responses and maintaining immune homeostasis. nih.gov In the context of cancer, Tregs in the tumor microenvironment can impair antitumor immunity and facilitate tumor progression. nih.govfrontiersin.org Targeting Tregs to reduce their numbers or suppress their function is being investigated as a strategy to enhance antitumor immunity. nih.govfrontiersin.org Studies on Lanatoside C have shown that it can inhibit Treg function and promote antitumor immunity in mouse models of cancer. embopress.orgnih.gov Lanatoside C has been found to disrupt the FOXP3/RUNX1 complex, which is essential for FOXP3 transcriptional activity and Treg function. embopress.org By promoting the degradation of RUNX1, Lanatoside C can inhibit FOXP3 activity and consequently suppress Treg function. embopress.orgnih.gov This modulation of Tregs can lead to an improved CD8:Treg ratio in tumors, which is associated with enhanced antitumor activity. frontiersin.org
Investigation in Animal Models of Disease
Efficacy in Cancer Xenograft Models
Animal models, particularly xenograft models where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the in vivo efficacy of potential anticancer agents. nih.govresearchgate.net Studies investigating Lanatoside C in cancer xenograft models have demonstrated its potential to inhibit tumor growth. nih.govresearchgate.netfrontiersin.org For instance, in colorectal cancer xenograft models, Lanatoside C alone showed some inhibition of tumor growth. nih.govresearchgate.net Furthermore, combining Lanatoside C with irradiation enhanced the inhibition of tumor growth compared to irradiation alone in certain colorectal cancer xenograft models. nih.govresearchgate.net In a HER2 positive tumor xenograft model, the combination of Lanatoside C and 131I-trastuzumab demonstrated an antitumor effect. nih.govresearchgate.net Lanatoside C has also been shown to inhibit the growth of cholangiocarcinoma xenograft tumors in immunodeficient mice, leading to reduced tumor volume and weight. frontiersin.org
Data from Cancer Xenograft Studies with Lanatoside C:
| Model Type | Treatment | Outcome | Citation |
| Colorectal cancer xenograft | Irradiation + Lanatoside C | Enhanced tumor growth inhibition vs. irradiation alone | nih.govresearchgate.net |
| HER2 positive tumor xenograft | 131I-trastuzumab + Lanatoside C | Antitumor effect | nih.govresearchgate.net |
| Cholangiocarcinoma xenograft | Lanatoside C | Inhibited tumor growth (volume and weight) | frontiersin.org |
Exploration in Animal Models of Age-Related Pathologies (e.g., atherosclerosis)
Animal models are crucial for studying complex age-related diseases like atherosclerosis. mdpi.comscielo.brnih.gov Genetically modified models, such as apolipoprotein E-knockout (ApoE-/-) mice and low-density lipoprotein receptor (Ldlr-/-) knockout mice, are frequently used as they spontaneously develop atherosclerosis or are susceptible to diet-induced atherosclerosis, mimicking aspects of the human disease. mdpi.comnih.govnih.gov Research has explored the potential of cardiac glycosides in these models. A study identified Lanatoside C as a senolytic compound that ameliorated atherosclerosis in ApoE-/- and Ldlr-/- mice. nih.gov The study indicated that Lanatoside C significantly reduced the senescence burden and the formation of atherosclerotic lesions in these models. nih.gov This suggests a potential therapeutic role for Lanatoside E, given its structural similarity to Lanatoside C, in age-related pathologies linked to cellular senescence.
Methodological Approaches in Preclinical Research
Preclinical investigations into Lanatoside E and related cardiac glycosides employ a variety of methods to assess their biological impact. These techniques range from observing direct cellular responses in culture to analyzing molecular pathways and utilizing computational predictions.
Cell-Based Assays (e.g., cell viability, proliferation, apoptosis, cell cycle analysis)
Cell-based assays are widely used to evaluate the effects of compounds on cellular health and behavior. sciencellonline.comnuchemsciences.com These assays can quantify various parameters, including the number of living cells (viability), the rate at which cells divide (proliferation), the induction of programmed cell death (apoptosis), and the distribution of cells within the different phases of the cell cycle. sciencellonline.comnuchemsciences.com
Studies on related cardiac glycosides, such as Lanatoside C, have utilized these assays to demonstrate effects on cancer cell lines, showing inhibition of proliferation and induction of apoptosis. nih.govnih.govamegroups.orgresearchgate.net For instance, Lanatoside C has been shown to inhibit the viability of prostate cancer cells in a dose- and time-dependent manner and induce G2/M cell cycle arrest. nih.gov It has also been observed to decrease proliferation and induce apoptosis in cholangiocarcinoma cells, with effects on mitochondrial membrane potential and caspase activation. nih.govfrontiersin.org
Molecular Biology Techniques (e.g., quantitative reverse transcription-PCR, Western Blot, Immunofluorescence)
Molecular biology techniques are essential for investigating the impact of compounds on gene expression and protein levels. Quantitative reverse transcription-PCR (RT-qPCR) is used to detect and quantify RNA, allowing researchers to measure changes in mRNA levels of specific genes after treatment. bio-rad.comthermofisher.com This technique involves converting RNA to complementary DNA (cDNA) and then amplifying and quantifying the cDNA using PCR. thermofisher.com
Western Blot analysis is a widely used technique for detecting and quantifying specific proteins in a sample. bio-rad.comnih.gov It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using antibodies to detect the protein of interest. nih.gov This method allows researchers to assess changes in protein expression levels or post-translational modifications. Immunofluorescence involves using fluorescently labeled antibodies to visualize the location and distribution of specific proteins or other molecules within cells or tissues. nih.gov
Research on cardiac glycosides has employed these techniques to explore underlying mechanisms. For example, studies on Lanatoside C have used Western Blot to analyze the expression of proteins involved in apoptosis and signaling pathways like STAT3. nih.govfrontiersin.org RT-qPCR has been used to measure the mRNA levels of pro-inflammatory cytokines and other target genes. frontiersin.org Immunofluorescence has been utilized to observe cellular changes, such as those related to mitochondrial membrane potential. nih.gov
Computational and Systems Biology Approaches (e.g., Network Pharmacology, Molecular Docking)
Computational and systems biology approaches play an increasingly important role in preclinical research by providing insights into potential drug targets and mechanisms of action through in silico analysis. acs.orgnih.gov Network pharmacology integrates data from various sources, such as drug-target interactions, protein-protein interaction networks, and disease-related genes, to construct networks that illustrate the complex relationships between a compound, its targets, and associated biological pathways. frontiersin.orgnih.govresearchgate.net This approach can help predict the multi-target effects of a compound. frontiersin.orgnih.gov
Molecular docking is a computational technique used to predict how a small molecule, like Lanatoside E, might bind to a target protein. acs.orgnih.govnih.gov By simulating the interaction between the compound and the protein's binding site, researchers can estimate the binding affinity and identify potential molecular targets. acs.orgnih.govnih.gov
Studies involving related cardiac glycosides, particularly Lanatoside C, have utilized network pharmacology and molecular docking to identify potential therapeutic targets and elucidate mechanisms in various conditions, including ulcerative colitis and anaplastic thyroid cancer. frontiersin.orgacs.orgnih.govresearchgate.net These studies have predicted favorable binding interactions between Lanatoside C and specific proteins, such as KDR, STAT3, ABCB1, CYP3A5, and CYP2B6, and highlighted the involvement of various signaling pathways. frontiersin.orgnih.govresearchgate.net
High-Throughput Screening for Bioactive Compound Identification
High-throughput screening (HTS) is a method used to rapidly test large libraries of compounds for a specific biological activity. drugtargetreview.comchemfaces.com This approach is valuable for identifying potential drug candidates or bioactive compounds from diverse chemical collections. drugtargetreview.comchemfaces.com HTS typically involves automated systems to perform experiments and analyze data on a large scale, often using cell-based assays or biochemical assays targeting specific proteins. mdpi.comdrugtargetreview.com
While direct information on the HTS of Lanatoside E specifically is limited in the provided context, related cardiac glycosides, such as Lanatoside C, have been included in screens. nih.govresearchgate.net For example, Lanatoside C was identified in a high-throughput screen of FDA-approved drugs for compounds capable of inhibiting FOXP3 transcriptional activity, suggesting its potential in modulating regulatory T cell function. nih.gov HTS can be performed using various assay formats, including those that measure cell viability, enzyme activity, or the modulation of specific signaling pathways. mdpi.comnuchemsciences.comdrugtargetreview.com
Comparative Analysis of Lanatoside E with Other Cardiac Glycosides
Structural Similarities and Differences within the Cardiac Glycoside Class (e.g., Lanatoside (B1674450) C, Digoxin (B3395198), Ouabain, Digitoxin)
Cardiac glycosides generally consist of a steroid nucleus, a five- or six-membered lactone ring attached at the C-17 position, and a sugar chain attached at the C-3 position. researchgate.net The steroid core is crucial for their pharmacodynamic activity. frontiersin.org
Lanatoside E: Lanatoside E has a molecular formula of C50H76O21 and a molecular weight of 1013.1 g/mol . nih.gov Its structure includes a steroid aglycone and a sugar chain. nih.gov
Lanatoside C: Lanatoside C has a molecular formula of C49H76O20 and a molecular weight of 985.116 g/mol . wikidoc.orgnih.gov It is structurally closely related to digoxin, as digoxin can be obtained by hydrolysis of the acetyl and glucose fractions from Lanatoside C. frontiersin.org Lanatoside C is a cardenolide glycoside with four monosaccharides (glucose, 3-acetyldigitoxose, and two digitoxoses) and the aglycone digoxigenin. wikidoc.org
Digoxin: Digoxin has a molecular formula of C41H64O14 and a molecular weight of 780.949 g/mol . wikipedia.orgfishersci.nlfishersci.ca It is a cardenolide glycoside. nih.gov Digoxin differs from digitoxin (B75463) by the presence of a hydroxyl group at position 12 of the steroid nucleus. researchgate.net
Ouabain: Ouabain has a molecular formula of C29H44O12 and a molecular weight of 584.652 g/mol . wikidoc.org It is a cardioactive glycoside consisting of rhamnose and ouabagenin. nih.gov Ouabain is classified as a cardenolide. researchgate.net
Digitoxin: Digitoxin has a molecular formula of C41H64O13 and a molecular weight of 764.950 g/mol . nih.govwikipedia.org It is a cardenolide glycoside. nih.gov Digitoxin is similar in structure to digoxin but lacks the hydroxyl group at position 12. researchgate.net
The variations in the sugar moieties and the presence or absence of hydroxyl groups at specific positions on the steroid ring contribute to the different pharmacokinetic and pharmacodynamic properties observed among these cardiac glycosides. researchgate.net
Comparative Potency and Efficacy in Preclinical Models
Studies comparing the cytotoxic activities of various cardiac glycosides in preclinical models have revealed differences in their potency. diva-portal.orgmdpi.com
Differential Cytotoxicity Profiles Across Cell Lines
Cardiac glycosides have shown cytotoxic effects against various human cancer cell lines. rsc.orgresearchgate.net The potency of these compounds can vary depending on the specific cell line and the structure of the glycoside. diva-portal.orgmdpi.com
One study evaluated the cytotoxicity of several cardiac glycosides, including Lanatoside C, digoxin, ouabain, and digitoxin, against a panel of human tumor cell lines. The study found marked differences in cytotoxicity between these compounds. diva-portal.orgnih.gov Proscillaridin A was the most potent, followed by digitoxin, then ouabain, digoxin, and Lanatoside C. diva-portal.orgmdpi.comnih.gov
Another study investigating five cardiac glycosides extracted from Digitalis lanata (digoxin, lanatoside A, lanatoside C, lanatoside B, and gitoxin) on cholangiocarcinoma cells (HuCCT-1 and TFK-1) identified Lanatoside C as having the best efficacy among the tested compounds based on IC50 values. frontiersin.org Lanatoside C also showed less cytotoxic effect on normal human intrahepatic biliary epithelial cells (HIBEpiC), suggesting some selectivity towards cancer cells. frontiersin.org
The following table summarizes the relative potency observed in one study evaluating cytotoxicity against human tumor cell lines: diva-portal.orgmdpi.comnih.gov
| Cardiac Glycoside | Relative Potency (Decreasing Order) |
| Proscillaridin A | Highest |
| Digitoxin | |
| Ouabain | |
| Digoxin | |
| Lanatoside C | Lowest |
Note: This table is based on the relative order of potency reported in the cited studies and may vary depending on the specific cell lines and experimental conditions.
Variations in Target Specificity and Signaling Pathway Modulation
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. researchgate.netslideshare.net However, their effects extend beyond this primary target, involving the modulation of various signaling pathways. frontiersin.orgnih.govnih.gov
Differences in the structure of cardiac glycosides can lead to variations in their interaction with the Na+/K+-ATPase and subsequent downstream signaling events. While the core mechanism involves altering intracellular ion concentrations, different glycosides may trigger distinct cellular responses or modulate different sets of signaling pathways. nih.govnih.gov
For instance, studies on Lanatoside C have indicated its ability to modulate various signaling pathways involved in cancer cell proliferation and apoptosis, including the MAPK, Wnt, JAK-STAT, PI3K/AKT/mTOR, and TNF/IL-17 pathways. nih.govnih.govresearchgate.net Lanatoside C has been shown to induce cell cycle arrest and apoptosis through these mechanisms. frontiersin.orgnih.govresearchgate.net It can also inhibit the expression of proteins like GSK3α and β-catenin in the Wnt pathway and downregulate genes in the PI3K/AKT/mTOR pathway. nih.gov Furthermore, Lanatoside C has been reported to modulate the TNF/IL-17 signaling pathway, affecting the tumor microenvironment and regulating processes like apoptosis and immune response. nih.govresearchgate.net
Implications for Understanding Class-Specific and Compound-Specific Actions
The structural variations among cardiac glycosides, even within the cardenolide subclass, contribute to both class-specific effects and compound-specific actions. The inhibition of the Na+/K+-ATPase is a class-specific mechanism underlying their historical use in cardiac conditions and their observed cytotoxicity in various cell types. researchgate.netslideshare.netrsc.org
However, subtle differences in the aglycone structure and the attached sugar moieties can influence the binding affinity to different isoforms of the Na+/K+-ATPase, their cellular uptake, metabolism, and interaction with other cellular targets or signaling molecules. researchgate.net These variations can lead to compound-specific differences in potency, efficacy, and the specific cellular pathways modulated. diva-portal.orgmdpi.comnih.govnih.gov
For example, while many cardiac glycosides exhibit cytotoxicity, their relative potencies can differ significantly, as seen in the comparative studies on cancer cell lines. diva-portal.orgmdpi.comnih.gov Furthermore, specific glycosides like Lanatoside C have been shown to uniquely modulate certain signaling pathways (e.g., TNF/IL-17 pathway in prostate cancer cells) nih.gov, which may not be equally affected by other members of the class.
Understanding these structural-activity relationships and the differential modulation of signaling pathways is crucial for explaining the observed variations in preclinical efficacy and for potentially identifying specific cardiac glycosides with favorable properties for particular therapeutic applications. The distinct cytotoxicity profiles and pathway modulation patterns highlight the importance of studying individual cardiac glycosides rather than treating them as a homogenous group, especially when exploring their potential beyond traditional cardiac indications. nih.govnih.govnih.gov
Future Directions in Lanatoside E Academic Research
Elucidation of Novel Molecular Targets and Interaction Networks Beyond Na+/K+-ATPase.
While the Na+/K+-ATPase remains a primary and well-established target for cardiac glycosides, including Lanatoside (B1674450) E, a significant area of future research involves identifying and characterizing novel molecular targets and complex interaction networks. Studies on other cardiac glycosides, such as Lanatoside C, have indicated engagement with pathways beyond the ion pump, including the SRC/EGFR/RAS/ERK signaling pathway, p21, NF-κB, AP-1, topoisomerase, and HIF-1. nih.gov. This suggests that Lanatoside E may also exert its effects through diverse molecular interactions.
Future research aims to:
Identify specific proteins or enzymes that Lanatoside E directly or indirectly interacts with, distinct from the Na+/K+-ATPase.
Map the downstream signaling cascades activated or inhibited by these interactions.
Investigate the role of the steroid nucleus of cardiac glycosides in potentially interacting with plasma membranes and influencing membrane protein function semanticscholar.org.
Explore the possibility of internalization of Lanatoside E and its interaction with intracellular targets semanticscholar.org.
Understanding these novel targets and networks is crucial for fully elucidating the pharmacological actions of Lanatoside E and identifying potential new therapeutic applications, particularly in diseases where Na+/K+-ATPase inhibition may not be the primary desired mechanism.
Advanced Mechanistic Studies in More Complex Biological Systems and Models.
Traditional research on cardiac glycosides has often utilized simplified in vitro models. Future academic research will increasingly employ more complex biological systems to better recapitulate the in vivo environment and gain a more comprehensive understanding of Lanatoside E's mechanisms.
This includes:
Utilizing three-dimensional (3D) cell culture models, such as organoids and spheroids, which better mimic the cellular architecture and microenvironment of tissues compared to two-dimensional (2D) cultures.
Employing co-culture systems involving different cell types (e.g., cancer cells with immune cells or stromal cells) to study the impact of Lanatoside E on cellular interactions and the tumor microenvironment. Studies with Lanatoside C, for instance, have explored its effects on the tumor microenvironment by inhibiting regulatory T cells (Tregs) embopress.org.
Conducting studies in more complex in vivo models, including patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs), which offer a more physiologically relevant context for evaluating efficacy and mechanisms. Research with Lanatoside C in mouse models of lung cancer has demonstrated its ability to inhibit tumor growth and synergize with existing therapies embopress.org.
Investigating the effects of Lanatoside E in models of specific diseases where novel targets are implicated, such as various cancer types or viral infections, moving beyond solely cardiac models.
These advanced models will provide more robust data on Lanatoside E's effects on cellular behavior, signaling pathways, and interactions within a complex biological context, bridging the gap between in vitro findings and potential clinical applications.
Exploration of Combinatorial Therapeutic Strategies with Existing Agents.
Given the potential for Lanatoside E to act through multiple mechanisms, future research will actively explore its use in combination with existing therapeutic agents to achieve synergistic effects and overcome resistance mechanisms. This is particularly relevant in the context of cancer therapy, where combination approaches are standard practice.
Research directions include:
Investigating combinations of Lanatoside E with conventional chemotherapeutic agents to assess enhanced cytotoxicity and reduced resistance in various cancer cell lines and in vivo models.
Exploring combinations with targeted therapies that address specific signaling pathways potentially modulated by Lanatoside E or its novel targets.
Evaluating the synergistic potential of Lanatoside E with immunotherapies, such as immune checkpoint inhibitors. Research with Lanatoside C has shown synergy with PD-1 inhibitors in mouse models of lung cancer by inhibiting Tregs embopress.org.
Studying combinations with radiotherapy or other physical modalities to determine if Lanatoside E can act as a sensitizer. Studies with Lanatoside C have explored its potential as a radiosensitizer in HER2 positive tumor models nih.govresearchgate.net.
Preclinical studies involving Lanatoside E in combination therapies will likely generate data tables illustrating the synergistic effects observed, such as reduced cell viability or tumor growth in combination compared to single-agent treatments.
Example Data Table (Illustrative - based on findings with related cardiac glycosides):
| Treatment Group | Average Tumor Volume Reduction (%) | p-value (vs. Control) |
| Vehicle | 0 | - |
| Lanatoside E (Dose X) | 25 | < 0.05 |
| Agent Y (Dose Z) | 30 | < 0.01 |
| Lanatoside E (Dose X) + Agent Y (Dose Z) | 60 | < 0.001 |
Note: This table is illustrative and based on the type of data generated in combination studies with related compounds like Lanatoside C. Specific data for Lanatoside E combinations would need to be generated through future research.
Rational Design and Synthesis of Lanatoside E Derivatives with Enhanced Specificity or Potency.
Understanding the structure-activity relationships (SAR) of Lanatoside E is crucial for the rational design and synthesis of novel derivatives with improved pharmacological properties. Future research will focus on modifying the Lanatoside E structure to enhance its specificity for particular targets (including novel ones), increase potency, improve pharmacokinetic profiles, or reduce potential off-target effects.
This involves:
Chemical synthesis of Lanatoside E analogs with modifications to the sugar moieties, the steroid core, or the lactone ring.
Evaluating the binding affinity and functional activity of these derivatives on both established (Na+/K+-ATPase) and putative novel targets.
Assessing the cytotoxic or other relevant biological activities of the derivatives in various cell-based and in vivo models.
Utilizing SAR data to iteratively refine derivative design and synthesis.
Research in this area will contribute to developing a library of Lanatoside E derivatives with tailored properties for specific therapeutic applications, potentially leading to compounds with a better therapeutic index.
Application of In Silico and Artificial Intelligence-Driven Drug Discovery for Compound Optimization.
The complexity of Lanatoside E's structure and potential multiple targets makes it an ideal candidate for the application of in silico and artificial intelligence (AI)-driven drug discovery approaches. These computational methods can significantly accelerate the research process by predicting interactions, optimizing structures, and identifying potential candidates for synthesis and testing. mdpi.cominsilico.comendava.comfrontiersin.orgnih.gov
Future research will leverage these technologies to:
Perform virtual screening of large chemical libraries to identify compounds with structural similarities to Lanatoside E that may share or have enhanced activity against specific targets.
Utilize molecular docking and dynamics simulations to predict the binding modes and affinities of Lanatoside E and its derivatives to target proteins.
Apply machine learning algorithms to analyze existing biological data and predict the activity, toxicity, and pharmacokinetic properties of potential Lanatoside E derivatives. mdpi.comfrontiersin.orgnih.gov
Employ AI-driven de novo design approaches to generate novel molecular structures based on the Lanatoside E scaffold with desired properties. insilico.comendava.com
Analyze complex biological datasets (e.g., transcriptomics, proteomics) generated from studies with Lanatoside E to identify potential targets and pathways using systems biology approaches.
The integration of in silico and AI methods into Lanatoside E research promises to accelerate the discovery and optimization of potent and selective therapeutic candidates.
Q & A
Q. Experimental Design Focus
- Dose Escalation : Determine maximum tolerated dose (MTD) in nude mice via incremental dosing (e.g., 6–10 mg/kg) and monitor toxicity (e.g., weight loss, organ histopathology) .
- Xenograft Models : Subcutaneous implantation of tumor cells (e.g., glioblastoma U87) with bioluminescent monitoring (Gluc-CFP reporters) enables real-time efficacy tracking .
- Combination Therapy : Co-administer TRAIL (50 ng/mL) to evaluate synergy; measure caspase-3/7 activation and ATP depletion to distinguish apoptotic vs. necroptotic mechanisms .
How can researchers resolve contradictions in Lanatoside E’s role in autophagy versus apoptosis?
Data Contradiction Analysis
Conflicting reports arise from context-dependent mechanisms:
- Autophagy Markers : Monitor LC3-II conversion (immunoblotting) and autophagosome formation (electron microscopy). Lanatoside E may induce autophagy as a stress response without causal cell death .
- Inhibitor Studies : Use 3-MA (autophagy inhibitor) or Beclin-1 siRNA. Lack of rescue in viability assays suggests autophagy is secondary to mitochondrial dysfunction .
- ATP Depletion Assays : Early ATP loss (≥35% at 6h) correlates with necroptosis, not apoptosis, explaining caspase-independent death .
What structural characterization techniques differentiate Lanatoside E from other cardiac glycosides?
Basic Research Question
- HPLC-MS/MS : Compare retention times and fragmentation patterns (e.g., m/z for OCHO substitution at R position) .
- NMR Spectroscopy : Analyze C-12 and C-16 hydroxylation patterns; Lanatoside E’s unique formyl group (OCHO) generates distinct shifts in ¹H-NMR (δ 8.1–8.3 ppm) .
- TLC Validation : Use chloroform-methanol-water (80:20:2.5) for normal-phase separation; Lanatoside E exhibits RF ~0.42 vs. 0.39 for Lanatoside C .
How to assess Lanatoside E’s cytotoxic specificity between cancer and normal cells?
Advanced Research Question
- Co-Culture Assays : Seed fibroblasts and cancer cells in transwell systems; measure selective Gluc activity reduction in cancer lines .
- Cell Cycle Analysis : Lanatoside E induces G2/M arrest in cancer cells (flow cytometry) but minimal effects on normal cells .
- Transcriptomic Profiling : Compare p53/MDM2 dynamics; cancer cells with dysregulated checkpoints show higher sensitivity .
What in silico approaches predict Lanatoside E’s bioavailability and target binding?
Q. Methodological Guidance
- Molecular Docking : Simulate interactions with Na⁺/K⁺-ATPase α-subunit (PDB ID: 2ZXE) to predict binding affinity and ion transport inhibition .
- ADMET Prediction : SwissADME estimates logP (~1.8) and BBB permeability, suggesting CNS activity but poor oral bioavailability .
- QSAR Modeling : Correlate structural features (e.g., glycosylation) with IC50 values from NCI-60 panel data .
How to validate Lanatoside E’s synergy with TRAIL in apoptosis-resistant glioblastoma?
Q. Experimental Design Focus
- Dose Matrix Testing : Use Chou-Talalay plots to calculate combination indices (CI <1 indicates synergy) .
- DR5 Upregulation : FACS analysis quantifies cell-surface DR5 expression (1.5–1.75-fold increase at 0.25–1 mM Lanatoside E) .
- Caspase Inhibition Controls : Co-treatment with Z-VAD-FMK (pan-caspase inhibitor) distinguishes caspase-dependent (TRAIL) vs. -independent (Lanatoside E) death .
What in vitro models best replicate Lanatoside E’s in vivo metabolic stability?
Advanced Research Question
- Hepatocyte Incubations : Primary human hepatocytes assess Phase I/II metabolism (LC-MS/MS detects deglycosylated metabolites) .
- Microsomal Stability Assays : Measure t1/2 using liver microsomes + NADPH; Lanatoside E’s t1/2 <2h suggests rapid clearance .
- Plasma Protein Binding : Equilibrium dialysis (≥90% binding) correlates with limited free drug availability .
How to address batch-to-batch variability in Lanatoside E isolation from Digitalis species?
Q. Methodological Guidance
- Standardized Extraction : Use dried leaf powder (70°C, 48h) and ethanol-chloroform (2:1) for consistent yields .
- QC Protocols : Implement USP/Ph.Eur. guidelines for purity (HPLC area% ≥95%) and residual solvents (chloroform <60 ppm) .
- Stability Studies : Accelerated degradation (40°C/75% RH) monitors hydrolysis of the formyl group (HPLC tracking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
